molecular formula C10H22N2O2 B593148 tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate CAS No. 134597-95-8

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Cat. No. B593148
M. Wt: 202.298
InChI Key: COTDAKYPMOOOKG-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate” is a chemical compound with the CAS Number: 134597-95-8 . It has a molecular weight of 202.3 . The IUPAC name for this compound is "tert-butyl 1,1-dimethyl-2-(methylamino)ethylcarbamate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Application 1: Enzymatic Kinetic Resolution

  • Summary of the Application : This compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . This process is crucial for the synthesis of chiral organoselenanes and organotelluranes .
  • Methods of Application : The resolution process involves a lipase-catalyzed transesterification reaction . Several reaction conditions were investigated, and the carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
  • Results or Outcomes : The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

Application 2: Biopharmaceutical Formulations

  • Summary of the Application : This compound is used in the lyophilization of pharmaceuticals . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Methods of Application : The study investigated the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
  • Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

Application 3: Synthesis of N-Heterocycles

  • Summary of the Application : This compound is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Methods of Application : The synthesis process involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades .
  • Results or Outcomes : The review covers literature from 2010–2020 and provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

Application 4: Perovskite Solar Cell Applications

  • Summary of the Application : This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs) .
  • Methods of Application : The study presents a design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM .
  • Results or Outcomes : Compared to its non-metal counterpart, the zinc complex-based HTM demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination . The power conversion efficiency of the fabricated inverted PSC using this HTM is up to 19.75% .

Application 5: Synthesis of Amines and Their Derivatives

  • Summary of the Application : This compound is used in the synthesis of amines and their derivatives via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Methods of Application : The synthesis process involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades .
  • Results or Outcomes : The review covers literature from 2010–2020 and provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

Application 6: Biological Applications

  • Summary of the Application : This compound is used in the development of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species . The interest in these compounds arises from the valuable antimicrobial and antitumor activities evidenced by some species, as well as from their ability to generate metal-containing polymers suitable for various applications .
  • Methods of Application : The study presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates .
  • Results or Outcomes : The review provides an overview of the biological applications of these compounds, highlighting their antimicrobial and antitumor activities, as well as their ability to generate metal-containing polymers .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDAKYPMOOOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

CAS RN

134597-95-8
Record name tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
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